Ethyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 2-position and a 3-methoxyphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Ethyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a methoxy group at the 4-position of the phenyl ring.
Ethyl 3-(3-Hydroxyphenyl)-1H-pyrrole-2-carboxylate: Contains a hydroxyl group instead of a methoxy group.
Ethyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxamide: The ester group is replaced with an amide group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NO3 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 3-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)13-12(7-8-15-13)10-5-4-6-11(9-10)17-2/h4-9,15H,3H2,1-2H3 |
InChI Key |
OLFIZZAXKBUOSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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